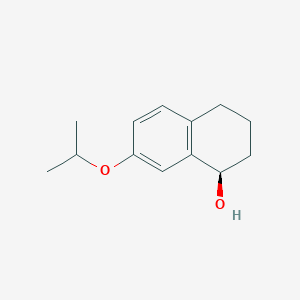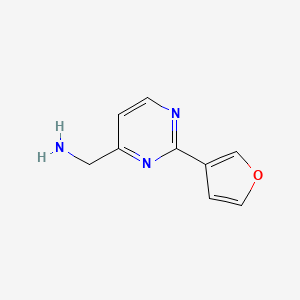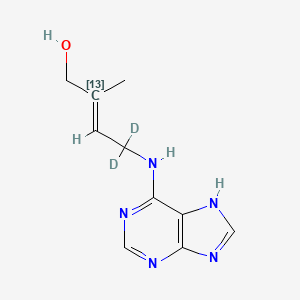![molecular formula C9H16N2O3 B13438837 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is known for its applications in the preparation and identification of materials active against drug-resistant strains of Candida albicans and for studying structure-activity relationships among antifungal nylon-3 polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidinone derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes. This would include using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidinone ring can be opened or modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying structure-activity relationships.
Biology: Employed in the preparation of materials active against drug-resistant strains of Candida albicans.
Medicine: Investigated for its potential antifungal properties and its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of antifungal nylon-3 polymers and other specialized materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate involves its interaction with molecular targets in fungal cells. It is believed to inhibit the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but it is known to disrupt the integrity of the fungal cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-Oxoazetidin-3-yl)methylcarbamate
- N-[(2-Oxo-3-azetidinyl)methyl]carbamic Acid 1,1-Dimethylethyl Ester
Uniqueness
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is unique due to its specific structure, which allows it to interact effectively with drug-resistant strains of Candida albicans. Its ability to form antifungal nylon-3 polymers also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) |
Clé InChI |
IKBXVBJVHAFIIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)


![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)



![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)


![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
